

Yuanhuacine: A Comprehensive Pharmacological Profile and Technical Guide

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Compound of Interest		
Compound Name:	Yuanhuacine	
Cat. No.:	B10784644	Get Quote

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Abstract

Yuanhuacine, a daphnane-type diterpenoid extracted from the flower buds of Daphne genkwa, has emerged as a promising natural product with potent and diverse pharmacological activities. Primarily investigated for its anti-tumor effects, Yuanhuacine has demonstrated significant efficacy against a range of cancer cell lines and in vivo tumor models, including non-small cell lung cancer and triple-negative breast cancer.[1][2][3][4] Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways, including protein kinase C (PKC) activation, inhibition of topoisomerase I, and regulation of the AMPK/mTOR and JAK1/STAT3 pathways.[1] This technical guide provides an in-depth overview of the pharmacological profile of Yuanhuacine, detailing its chemical properties, mechanism of action, pharmacokinetics, and key experimental findings. All quantitative data are summarized in structured tables, and detailed experimental protocols for pivotal studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of its complex biological activities.

Chemical Properties and Structure

Yuanhuacine (also known as Gnidilatidin or Odoracin) is a diterpene orthoester. Its chemical formula is C37H44O10.



Property	Value	Source
Molecular Formula	C37H44O10	
CAS Number	60195-70-2	-
Synonyms	Gnidilatidin, Odoracin, YHL-14	-
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	-

Pharmacological Profile Mechanism of Action

Yuanhuacine exerts its biological effects through multiple mechanisms:

- Protein Kinase C (PKC) Activation: A primary mechanism of action is the activation of Protein Kinase C. This has been identified as a novel target for the treatment of the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC), where **Yuanhuacine** shows high selectivity and potency.
- Topoisomerase I Inhibition: Yuanhuacine has been reported to function as a topoisomerase
 I inhibitor, contributing to its anticancer effects.
- AMPK/mTOR Pathway Regulation: In non-small cell lung cancer (NSCLC) cells,
 Yuanhuacine activates the AMP-activated protein kinase (AMPK) signaling pathway and suppresses the mTORC2-mediated downstream signaling pathway. This leads to the inhibition of cell growth and actin cytoskeleton organization.
- JAK1/STAT3 Pathway Inhibition: Yuanhuacine has been shown to reduce IL-6 production by inhibiting the activation of Janus kinase 1 (JAK1) and signal transducer and activator of transcription 3 (STAT3) in macrophages. This suggests its potential in treating inflammatory conditions.
- Cell Cycle Arrest: Yuanhuacine induces G2/M phase cell cycle arrest in cancer cells. This is
 associated with the upregulation of p21 protein expression in a p53-independent manner,
 mediated by the stabilization of the Sp1 protein.



Pharmacodynamics

Yuanhuacine exhibits potent cytotoxic and anti-proliferative activity against a variety of cancer cell lines.

Cell Line	Cancer Type	IC50	Source
H1993	Non-Small Cell Lung Cancer	0.009 μΜ	
A549	Non-Small Cell Lung Cancer	0.03 μΜ	
H358	Non-Small Cell Lung Cancer	16.5 μΜ	
H460	Non-Small Cell Lung Cancer	6.2 μΜ	-
Calu-1	Non-Small Cell Lung Cancer	4.1 μΜ	-
H1299	Non-Small Cell Lung Cancer	4.0 μΜ	
UMUC3	Bladder Cancer	1.89 μΜ	_
HCT116	Colorectal Cancer	14.28 μΜ	_
HCC1806	Triple-Negative Breast Cancer (BL2)	1.6 nM	_
MDA-MB-231	Triple-Negative Breast Cancer (Mesenchymal)	> 3 μM	-

Pharmacokinetics

Pharmacokinetic studies have been conducted in both rats and rabbits.

Table 2.1: Pharmacokinetic Parameters of **Yuanhuacine** in Rabbit (Intravenous Administration)



Parameter	Value	Source
Elimination Half-life (t1/2β)	11.1 h	
Total Clearance (CLtot)	5.91 ml min-1 kg-1	
Steady State Volume of Distribution (Vdss)	4.59 l kg-1	_

Table 2.2: Pharmacokinetic Parameters of **Yuanhuacine** in Rat

Parameter	Route	Value	Source
Absolute Oral Bioavailability	Oral	1.14%	
Time to Maximum Plasma Concentration (Tmax)	Oral	2 h	
Maximum Plasma Concentration (Cmax)	Oral	28.21 ± 2.79 ng/ml	
Elimination Half-life (t1/2)	Intravenous	9.64 ± 1.53 h	
Apparent Volume of Distribution (Vd)	Intravenous	26.07 ± 6.45 L/kg	-
Apparent Volume of Distribution (Vd)	Intragastric	21.83 ± 3.54 L/kg	

Metabolism studies in rats have identified oxidation and glucuronidation as the main metabolic pathways, with seven metabolites detected. In rabbits, the primary metabolites result from the cleavage of the ortho-ester group and the aromatic ester bond.

Key Experimental Protocols Cell Proliferation Assay (SRB Assay)



- Objective: To determine the growth-inhibitory effects of **Yuanhuacine** on cancer cells.
- Methodology:
 - Cells (e.g., H1993 NSCLC cells) are plated in 96-well plates at a density of 5 x 10⁴ cells/well.
 - Cells are treated with various concentrations of **Yuanhuacine** for a specified duration (e.g., 72 hours).
 - After incubation, the cell proliferation is determined using the Sulforhodamine B (SRB) assay.
 - The combination effect with other drugs can be evaluated by calculating the combination index (CI).

Cell Cycle Analysis

- Objective: To investigate the effect of Yuanhuacine on the cell cycle distribution of cancer cells.
- Methodology:
 - Cancer cells (e.g., T24T and HCT116) are treated with Yuanhuacine (e.g., 2 μM) for a specific time (e.g., 12 hours).
 - Cells are harvested, washed with PBS, and fixed in 70% ethanol.
 - Fixed cells are treated with RNase A and stained with propidium iodide (PI).
 - The cell cycle distribution is analyzed by flow cytometry.

Western Blot Analysis for Signaling Pathway Proteins

- Objective: To determine the effect of **Yuanhuacine** on the expression and phosphorylation of key signaling proteins.
- Methodology:



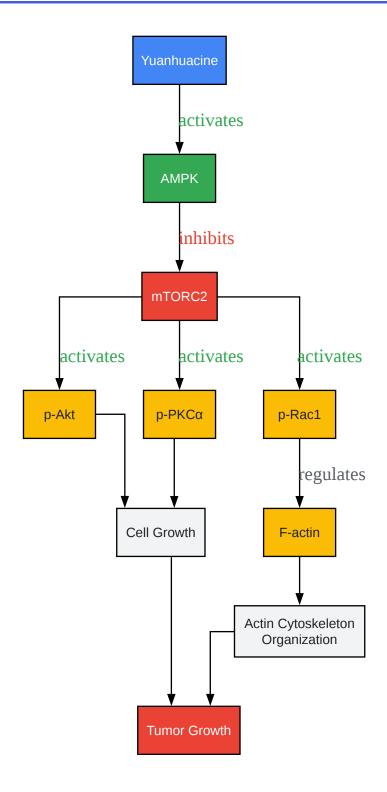
- Cells are treated with Yuanhuacine at desired concentrations and time points.
- Cell lysates are prepared, and protein concentrations are determined.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AMPKα, AMPKα, p-mTOR, mTOR, p-Akt, Akt, p-PKCα, PKCα).
- After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

- Objective: To evaluate the anti-tumor efficacy of **Yuanhuacine** in a living organism.
- · Methodology:
 - Human cancer cells (e.g., H1993) are injected subcutaneously into the flanks of nude mice.
 - When tumors reach a palpable size, mice are randomly assigned to treatment and control groups.
 - **Yuanhuacine** is administered to the treatment group (e.g., 0.5-1 mg/kg, orally, once daily) for a specified period (e.g., 21 days).
 - Tumor volume and body weight are measured regularly.
 - At the end of the experiment, tumors are excised and weighed.

Signaling Pathways and Visualizations Yuanhuacine's Anti-Cancer Signaling Cascade in NSCLC



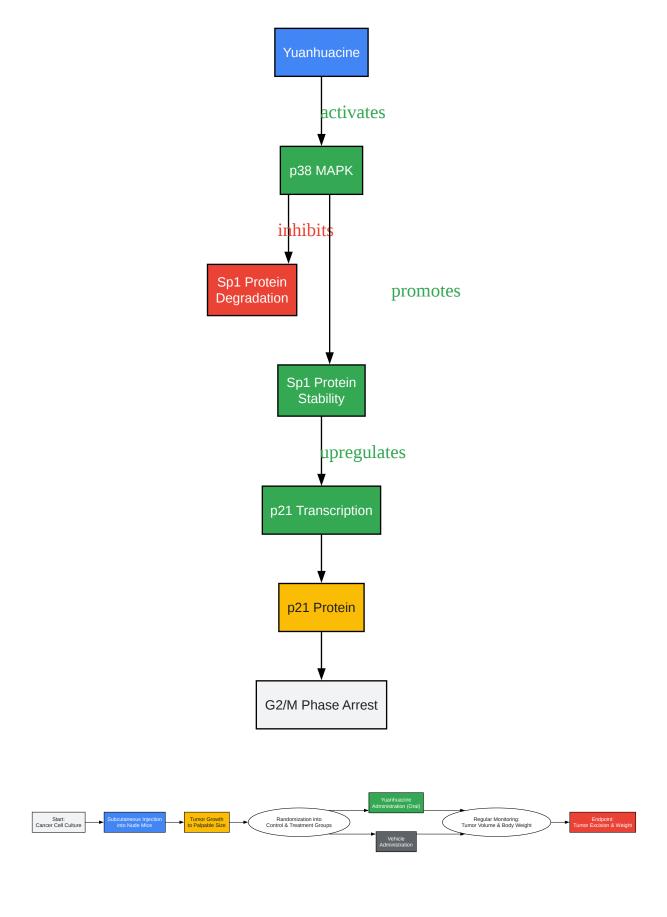


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Caption: **Yuanhuacine** activates AMPK, which inhibits mTORC2 and downstream signaling, leading to reduced tumor growth.

Yuanhuacine's Induction of p21 Expression







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